1-Iodo-2-(heptafluoropropyl)cyclohexane (e/z)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . This compound is characterized by the presence of an iodine atom and a heptafluoropropyl group attached to a cyclohexane ring. It is used primarily in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) typically involves the reaction of perfluoropropyl iodide with cyclohexene . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the addition of the heptafluoropropyl group to the cyclohexane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is used in biochemical research, particularly in the study of protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) involves its interaction with specific molecular targets and pathways. The iodine atom and the heptafluoropropyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) can be compared with other similar compounds, such as:
1-Iodo-2-(trifluoromethyl)cyclohexane: This compound has a trifluoromethyl group instead of a heptafluoropropyl group, leading to different chemical and physical properties.
1-Bromo-2-(heptafluoropropyl)cyclohexane: The presence of a bromine atom instead of an iodine atom results in different reactivity and applications.
1-Iodo-2-(pentafluoroethyl)cyclohexane: This compound has a pentafluoroethyl group, which affects its reactivity and interactions with other molecules.
The uniqueness of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) lies in its specific combination of an iodine atom and a heptafluoropropyl group, which imparts distinct chemical and physical properties to the compound.
Eigenschaften
Molekularformel |
C18H20F14I2 |
---|---|
Molekulargewicht |
756.1 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
InChI |
InChI=1S/2C9H10F7I/c2*10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h2*5-6H,1-4H2 |
InChI-Schlüssel |
MUESIVDTJJSCSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I.C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.